3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine
Overview
Description
The compound “3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a methyl group at the 2-position . The 3-position of the imidazole ring is connected to a phenyl group via a three-carbon chain, with an amine group at the end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl ring, and amine group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is aromatic and therefore relatively stable, but can participate in electrophilic substitution reactions. The amine group is a common site of reactivity in organic compounds and can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could make the compound more soluble in polar solvents .Scientific Research Applications
- Coordination Polymers
- Field : Chemistry
- Application : Three novel coordination polymers were synthesized using a similar compound, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene . These polymers have potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .
- Methods : The polymers were synthesized by the self-assembly of mixed ligands with Zn(II) and Cu(II) under solvothermal conditions .
- Results : The resulting polymers displayed unique structures, including a Z-shaped chain and a 1D ladder structure . The luminescence properties and UV-vis spectrum were also studied and discussed .
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Pharmaceutical Research
- Field : Pharmacology
- Application : The compound “3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine” could potentially be used in pharmaceutical research . While specific applications are not listed, compounds with similar structures are often used in the development of new drugs .
- Methods : The compound could be synthesized and then tested for various biological activities . This could include testing its effects on different cell lines or animal models .
- Results : As this is a hypothetical application, there are no specific results or outcomes to report .
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Synthesis of 1-Hydroxyimidazoles
- Field : Organic Chemistry
- Application : A similar compound, 1-hydroxyimidazoles, can be synthesized using methods suitable for the synthesis of imidazole derivatives . These compounds have various applications in medicinal chemistry .
- Methods : The synthesis of 1-hydroxyimidazoles involves several steps, including the formation of the imidazole ring, followed by the introduction of the hydroxy group .
- Results : The resulting 1-hydroxyimidazoles can be used in the synthesis of various other compounds, including pharmaceuticals .
Future Directions
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-15-8-10-16(11)9-7-13(14)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUXQDIHKIQZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656514 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine | |
CAS RN |
893753-80-5 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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